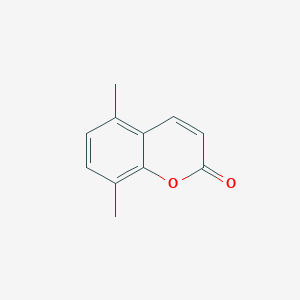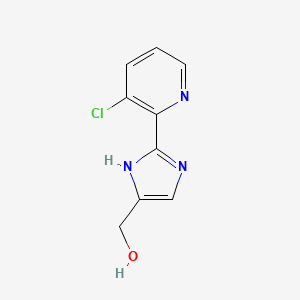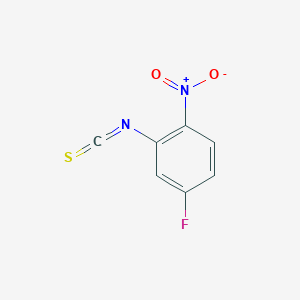
5-Fluoro-2-nitrophenyl Isothiocyanate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Fluoro-2-nitrophenyl Isothiocyanate: is an organic compound with the molecular formula C7H3FN2O3S It is a derivative of phenyl isothiocyanate, where the phenyl ring is substituted with a fluorine atom at the 5-position and a nitro group at the 2-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Phenyl Chlorothionoformate Method: Another method involves the reaction of amines with phenyl chlorothionoformate in the presence of solid sodium hydroxide.
Industrial Production Methods: Industrial production methods for 5-Fluoro-2-nitrophenyl Isothiocyanate are not well-documented in the literature. the methods mentioned above can be adapted for large-scale synthesis with appropriate optimization of reaction conditions and purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the nitro group, which is an electron-withdrawing group that activates the aromatic ring towards nucleophilic attack.
Reduction Reactions: The nitro group can be reduced to an amino group under suitable conditions, such as using hydrogen gas in the presence of a metal catalyst.
Oxidation Reactions: The isothiocyanate group can be oxidized to form corresponding thiocyanates or other sulfur-containing derivatives.
Common Reagents and Conditions:
Reduction: Hydrogen gas with a metal catalyst (e.g., palladium on carbon).
Substitution: Nucleophiles such as amines or thiols.
Oxidation: Oxidizing agents like hydrogen peroxide or peracids.
Major Products Formed:
Amino Derivatives: From the reduction of the nitro group.
Substituted Isothiocyanates: From nucleophilic substitution reactions.
Oxidized Sulfur Compounds: From oxidation reactions.
Applications De Recherche Scientifique
Chemistry:
Protein Labeling: The compound can be used for labeling proteins due to its reactive isothiocyanate group, which can form stable thiourea linkages with amino groups in proteins.
Biology:
Enzyme Inhibition Studies: It can be used to study enzyme inhibition mechanisms by forming covalent bonds with active site residues.
Medicine:
Drug Development: Potential use in the development of new pharmaceuticals due to its ability to modify biological molecules.
Industry:
Chemical Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Mécanisme D'action
The mechanism of action of 5-Fluoro-2-nitrophenyl Isothiocyanate involves the formation of covalent bonds with nucleophilic sites in biological molecules. The isothiocyanate group reacts with amino groups in proteins, forming stable thiourea linkages. This can lead to the inhibition of enzyme activity or modification of protein function .
Comparaison Avec Des Composés Similaires
Phenyl Isothiocyanate: Lacks the fluorine and nitro substituents, making it less reactive.
2-Fluoro-5-nitrophenyl Isocyanate: Similar structure but with an isocyanate group instead of an isothiocyanate group.
Benzyl Isothiocyanate: Contains a benzyl group instead of a phenyl group with fluorine and nitro substituents.
Uniqueness:
- The presence of both fluorine and nitro groups in 5-Fluoro-2-nitrophenyl Isothiocyanate makes it more reactive and versatile in chemical reactions compared to its analogs. The fluorine atom increases the compound’s lipophilicity, while the nitro group enhances its electrophilicity, making it a valuable tool in various scientific applications.
Propriétés
Formule moléculaire |
C7H3FN2O2S |
|---|---|
Poids moléculaire |
198.18 g/mol |
Nom IUPAC |
4-fluoro-2-isothiocyanato-1-nitrobenzene |
InChI |
InChI=1S/C7H3FN2O2S/c8-5-1-2-7(10(11)12)6(3-5)9-4-13/h1-3H |
Clé InChI |
QVGYYFKDDHKMFM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1F)N=C=S)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


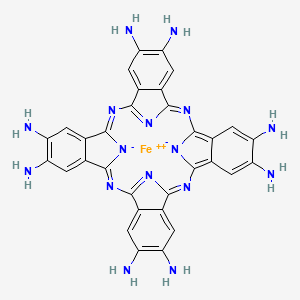
![1-[2-(4-Benzamidophenyl)-2-oxoethyl]-3-carbamoylpyridin-1-ium](/img/structure/B13688171.png)
![Methyl 2-amino-3-[4-[(2-methylpropan-2-yl)oxy]phenyl]propanoate;hydrochloride](/img/structure/B13688176.png)
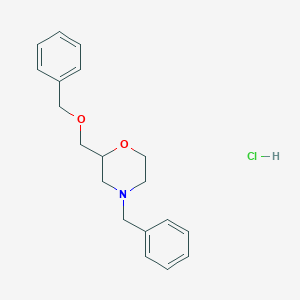
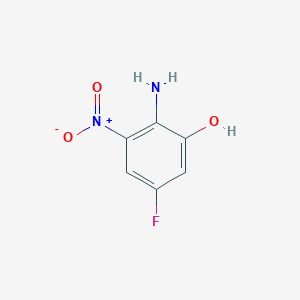


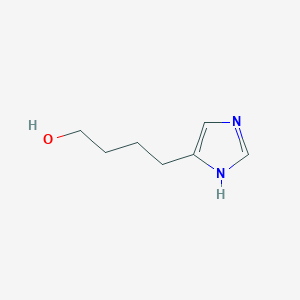
![Ethyl 3-[4-(Benzyloxy)-3-methoxyphenyl]-3-hydroxypropanoate](/img/structure/B13688207.png)
![6-(Trifluoromethyl)imidazo[1,2-b]pyridazine](/img/structure/B13688219.png)
![2,5,11-Tribromoindolo[3,2,1-jk]carbazole](/img/structure/B13688224.png)
![5-Methyl-3-[6-(trifluoromethyl)-3-pyridyl]isoxazole-4-carboxylic Acid](/img/structure/B13688228.png)
